molecular formula C12H20BFN2O2 B1446948 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1628214-30-1

5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1446948
M. Wt: 254.11 g/mol
InChI Key: WXJFIYCXYOQETF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions needed for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying its spectroscopic properties.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis

    The compound, similar to its derivatives, is synthesized and characterized through techniques such as FT-IR, NMR, and MS spectroscopies, confirming its structure. Studies like these are essential for understanding the compound's properties and potential applications (Liao et al., 2022).

  • Density Functional Theory (DFT) Studies

    DFT studies are conducted to calculate the molecular structure of similar compounds, providing insights into their electronic properties and stability. These studies are crucial for theoretical predictions and understanding the behavior of such compounds (Yang et al., 2021).

Applications in Drug Design and Pharmacology

  • Antimicrobial Activity

    Compounds with a structure similar to 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrate potential antimicrobial activity. This application is significant in the development of new drugs against resistant bacterial strains (Gadakh et al., 2010).

  • Bioactivity and SAR Studies

    The study of structure-activity relationships (SARs) in compounds with pyrazole derivatives helps in understanding their potential therapeutic applications. These studies are crucial for designing drugs with specific biological targets (Mano et al., 2004).

Material Science and Chemistry

  • Suzuki Coupling Reactions: The compound, as part of a broader family of boron-containing compounds, can be utilized in Suzuki coupling reactions. This application is pivotal in material science for creating complex organic molecules (Bethel et al., 2012).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve studying how to handle and dispose of the compound safely.


Future Directions

This would involve speculating on potential future research directions. For example, if the compound is a drug, this might involve suggesting new diseases it could be tested against.


I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional and in a controlled environment to ensure safety.


properties

IUPAC Name

5-fluoro-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BFN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFIYCXYOQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1628214-30-1
Record name 5-fluoro-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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